High-Affinity Receptor Binding Differentiates Chromostatin from Pancreastatin and Catestatin
Chromostatin binds specifically and saturably to chromaffin cell plasma membranes with a Kd of 6.5 nM and a Bmax of 2.7 pmol/mg protein [1]. In competitive displacement assays, bovine chromostatin exhibited greater affinity than human chromostatin, and both were significantly more potent than rat chromostatin, pancreastatin, CAP-14, substance P, and Leu-enkephalin [1]. This high-affinity binding directly correlates with functional inhibition of catecholamine secretion (ID50 5 nM) [1]. In contrast, pancreastatin and catestatin do not compete for this chromostatin receptor, indicating distinct receptor systems for different CGA-derived peptides.
| Evidence Dimension | Receptor Binding Affinity (Kd) and Density (Bmax) |
|---|---|
| Target Compound Data | Kd = 6.5 nM, Bmax = 2.7 pmol/mg |
| Comparator Or Baseline | Human chromostatin (lower affinity); rat chromostatin, pancreastatin, CAP-14, substance P, Leu-enkephalin (negligible displacement) |
| Quantified Difference | Bovine chromostatin > human chromostatin > CGA ≫ rat chromostatin, pancreastatin, etc. |
| Conditions | 125I-chromostatin radioligand binding assay on cultured bovine adrenal chromaffin cell membranes |
Why This Matters
The existence of a specific, high-affinity receptor confirms that chromostatin operates via a unique receptor-ligand system, making it a non-redundant research tool for studying this specific signaling axis.
- [1] Galindo, E., Mendez, M., Calvo, S., Gonzalez-Garcia, C., Ceña, V., Hubert, P., Bader, M. F., & Aunis, D. (1992). Chromostatin receptors control calcium channel activity in adrenal chromaffin cells. Journal of Biological Chemistry, 267(1), 407-412. View Source
